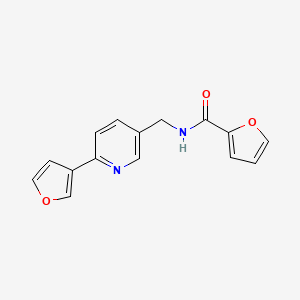![molecular formula C15H11ClN4S B2936931 5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile CAS No. 536719-64-9](/img/structure/B2936931.png)
5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile” is a type of N-fused heterocyclic compound . It belongs to the class of thiazolo[3,2-a]pyridines, which are known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions . The process includes domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions such as N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
This compound has been highlighted for its potential in inhibiting tyrosinase, an enzyme crucial in the process of melanin production. Specific substitutions on the thiazolopyrimidine backbone can significantly impact the inhibitory potency against tyrosinase, which may be useful in treating hyperpigmentation disorders .
Antibacterial Activity
Thiazolopyrimidine derivatives have been evaluated for their in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound’s structure could be optimized to enhance its efficacy as an antibacterial agent .
Antimicrobial Properties
Similar compounds have been synthesized and assessed for their antimicrobial activity. The structure-activity relationship of these molecules can provide insights into designing more potent antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolopyrimidine derivatives have been demonstrated, suggesting that Oprea1_654433 could be explored for its potential use in reducing inflammation .
Antitumor Activity
These compounds have shown high antitumor activities in various studies. The compound’s ability to inhibit cell proliferation may be harnessed for cancer therapy applications .
Synthesis of Highly Functionalized Compounds
The compound serves as a precursor for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. These derivatives have a range of applications, including medicinal chemistry and material science .
Direcciones Futuras
The synthesis of new classes of thiazolo[3,2-a]pyridines, including “5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile”, may provide a library of compounds as possible candidates for various biological activities . The prominent advantages of the synthesis protocol include the facility of operation, availability and economy of starting materials, no need for toxic solvents, high yields, and tolerance of a wide variety of functional groups .
Propiedades
IUPAC Name |
5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4S/c16-12-4-2-1-3-9(12)13-10(7-17)14(19)20-5-6-21-15(20)11(13)8-18/h1-4,13H,5-6,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPMMJNKSFFYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C(C(=C(N21)N)C#N)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)
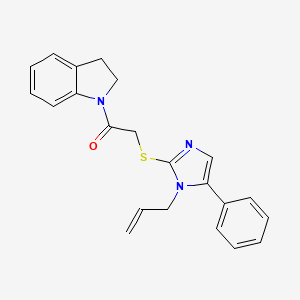


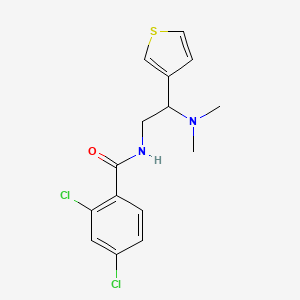
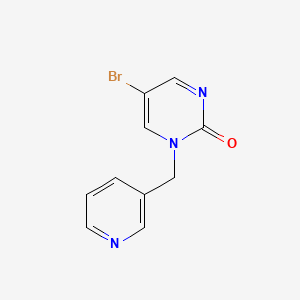
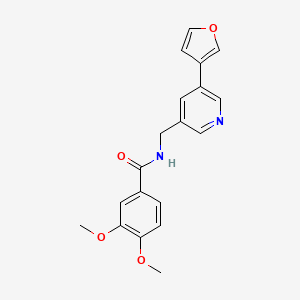
![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)
![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)
